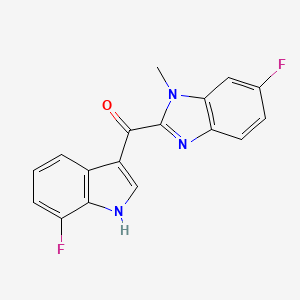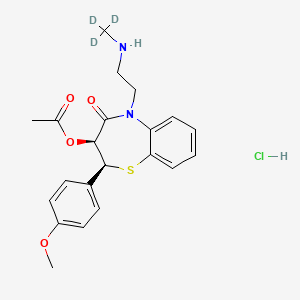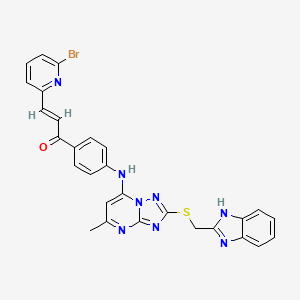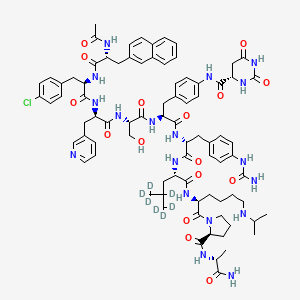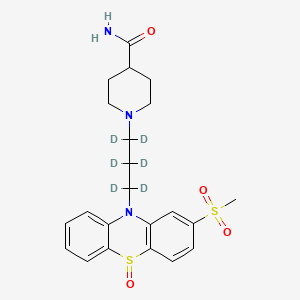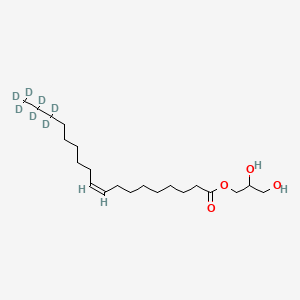
Monoolein-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoolein-d7 is a deuterium-labeled version of monoolein, an endogenous metabolite. It is used primarily in scientific research due to its stable isotopic labeling, which allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Preparation Methods
Monoolein-d7 can be synthesized through the esterification of deuterated oleic acid with glycerol. This reaction typically occurs in a homogeneous mixture of oleic acid and glycerol in tert-butanol, conducted in a tubular reactor at high temperatures (200–240°C) and pressures (35 atm). The selectivity to monoolein is greater than 95% . Industrial production methods often involve glycolysis of fats, oils, and fatty acids in the presence of inorganic bases like sodium hydroxide or calcium hydroxide at temperatures between 220–260°C .
Chemical Reactions Analysis
Monoolein-d7 undergoes various chemical reactions, including:
Esterification: Reacts with fatty acids to form mono-, di-, and triglycerides.
Hydrolysis: Can be hydrolyzed to produce glycerol and deuterated oleic acid.
Oxidation and Reduction: Participates in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common reagents used in these reactions include strong acids like sulfuric acid and phosphoric acid for esterification, and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions are monoolein, di- and triglycerides, glycerol, and deuterated oleic acid .
Scientific Research Applications
Monoolein-d7 has a wide range of applications in scientific research:
Mechanism of Action
Monoolein-d7 exerts its effects primarily through its ability to form various mesophases in the presence of water. These mesophases facilitate the incorporation and enrichment of biological molecules, such as proteins and lipids, into the lipid matrix. This property is particularly useful in drug delivery and protein crystallization applications . The molecular targets and pathways involved include the stratum corneum for transdermal delivery and the lipid bilayer for membrane protein incorporation .
Comparison with Similar Compounds
Monoolein-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like monoolein, monostearin, and monopalmitin. These compounds share similar chemical structures and properties but lack the isotopic labeling that makes this compound valuable for precise tracking and quantification in research .
Similar Compounds
- Monoolein
- Monostearin
- Monopalmitin
This compound’s uniqueness lies in its ability to provide detailed insights into lipid metabolism and dynamics, making it an indispensable tool in various scientific research fields .
Properties
Molecular Formula |
C21H40O4 |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i1D3,2D2,3D2 |
InChI Key |
RZRNAYUHWVFMIP-IJGLUQEOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


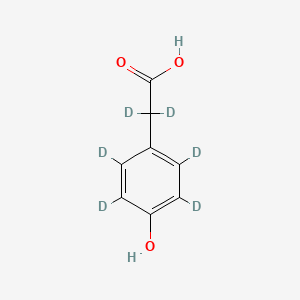
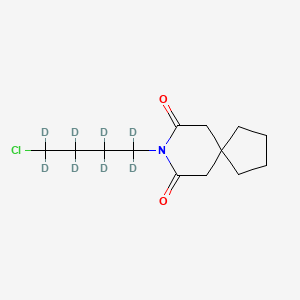
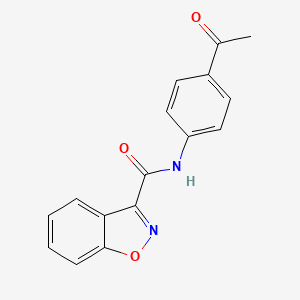
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
